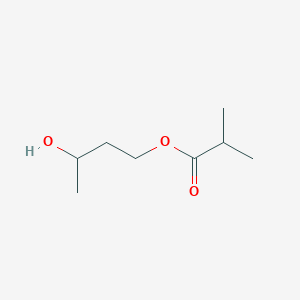

Propanoic acid, 2-methyl-, 3-hydroxybutyl ester

Description

Propanoic acid, 2-methyl-, 3-hydroxybutyl ester (IUPAC name: 3-hydroxybutyl 2-methylpropanoate) is an ester derived from 2-methylpropanoic acid (isobutyric acid) and 3-hydroxybutanol. Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol. The compound features a hydroxy group on the butyl chain, distinguishing it from simpler esters.

Propriétés

Numéro CAS |

89457-25-0 |

|---|---|

Formule moléculaire |

C8H16O3 |

Poids moléculaire |

160.21 g/mol |

Nom IUPAC |

3-hydroxybutyl 2-methylpropanoate |

InChI |

InChI=1S/C8H16O3/c1-6(2)8(10)11-5-4-7(3)9/h6-7,9H,4-5H2,1-3H3 |

Clé InChI |

MQPNUWZCVMVZND-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(=O)OCCC(C)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propanoic acid, 2-methyl-, 3-hydroxybutyl ester can be synthesized through the esterification reaction between 2-methylpropanoic acid and 3-hydroxybutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of propanoic acid, 2-methyl-, 3-hydroxybutyl ester involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Propanoic acid, 2-methyl-, 3-hydroxybutyl ester undergoes various chemical reactions including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 2-methylpropanoic acid and 3-hydroxybutanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Oxidation: The ester can undergo oxidation reactions to form corresponding acids or other oxidized products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and acid or base catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 2-methylpropanoic acid and 3-hydroxybutanol.

Transesterification: Different esters and alcohols depending on the reactants.

Oxidation: Corresponding acids or other oxidized products.

Applications De Recherche Scientifique

Propanoic acid, 2-methyl-, 3-hydroxybutyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of propanoic acid, 2-methyl-, 3-hydroxybutyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release 2-methylpropanoic acid and 3-hydroxybutanol, which may exert biological effects through various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include esters of 2-methylpropanoic acid with varying alcohol moieties. Differences in branching, hydroxy group placement, and substituents significantly alter physicochemical properties and applications.

Table 1: Structural and Molecular Comparison

Physicochemical Properties

The hydroxy group in the target compound increases polarity and hydrogen bonding capacity compared to non-hydroxylated analogues. This results in:

- Higher boiling point : Due to intermolecular hydrogen bonding.

- Enhanced water solubility : Beneficial for applications in aqueous systems.

- Reduced volatility : Limits use in fragrances but may improve stability in formulations.

Table 2: Property Comparison

| Compound Name | Boiling Point (°C)* | Water Solubility (g/L)* | LogP* |

|---|---|---|---|

| Propanoic acid, 2-methyl-, 3-hydroxybutyl ester | ~220 (estimated) | Moderate (~10–50) | 1.2–1.5 |

| Isoamyl isobutyrate | 170–175 | Low (~0.5) | 2.8–3.1 |

| 2-Phenylethyl isobutyrate | 245–250 | Very low (<0.1) | 3.5–3.8 |

| 2-Chloro-3-methylbutyl isobutyrate | ~190 | Low (~1.0) | 2.5–2.8 |

Research Findings and Functional Differences

- Antifungal Effects : Esters with aromatic or branched chains exhibit stronger antifungal activity than hydroxylated variants, which may prioritize solubility over volatility .

- Flavor Profiles: Non-hydroxylated esters (e.g., isoamyl isobutyrate) dominate in fruity flavors, while hydroxy esters may contribute to subtle, longer-lasting notes .

Activité Biologique

Introduction

Propanoic acid, 2-methyl-, 3-hydroxybutyl ester (CAS No. 89457-25-0) is an ester compound that has gained attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and implications for health.

Chemical Structure and Properties

The molecular structure of propanoic acid, 2-methyl-, 3-hydroxybutyl ester can be represented as follows:

- Chemical Formula : C₇H₁₄O₃

- Molecular Weight : 142.18 g/mol

- Functional Groups : Ester and hydroxyl groups

The presence of these functional groups contributes to its reactivity and interaction with biological systems.

Research indicates that propanoic acid esters can influence several biological pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in cells. This is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Studies suggest that propanoic acid derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators . This property is particularly relevant in the context of chronic inflammatory diseases.

- Metabolic Regulation : Propanoic acid esters are involved in lipid metabolism regulation. They can influence fatty acid synthesis and breakdown, potentially contributing to the management of metabolic disorders such as obesity .

Study on Antioxidant Properties

A recent study evaluated the antioxidant capacity of propanoic acid, 2-methyl-, 3-hydroxybutyl ester using various assays including DPPH and ABTS radical scavenging tests. The results indicated a strong ability to scavenge free radicals, with an IC50 value comparable to known antioxidants .

Anti-inflammatory Research

In a controlled animal study, the administration of propanoic acid, 2-methyl-, 3-hydroxybutyl ester resulted in a significant reduction in inflammation markers in models of induced arthritis. The compound was shown to decrease levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Metabolic Impact Study

A clinical trial involving participants with metabolic syndrome demonstrated that supplementation with propanoic acid esters led to improvements in lipid profiles and insulin sensitivity. Participants showed a notable decrease in triglycerides and an increase in HDL cholesterol levels after a 12-week treatment period .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.